![molecular formula C7H10N2O B12526406 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- CAS No. 845828-35-5](/img/structure/B12526406.png)
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes to enhance yield and selectivity. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO to form disubstituted pyrazoles.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines under specific conditions.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Aryl halides, copper powder, ligands like KOtBu or Cs2CO3.
Major Products:
Oxidation: Disubstituted pyrazoles.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 1H-Pyrazole, 1-ethyl-
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-1H-pyrazole
Comparison: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is unique due to its ethenyloxyethyl substituent, which imparts distinct chemical properties and reactivity compared to other pyrazoles. This substituent can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
845828-35-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-6-9-5-3-4-8-9/h2-5H,1,6-7H2 |
InChI Key |
VZZMJDRZQNYXHH-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
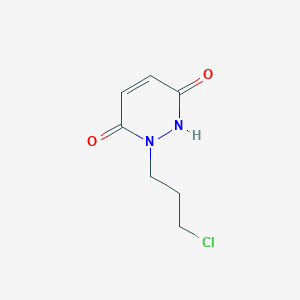
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

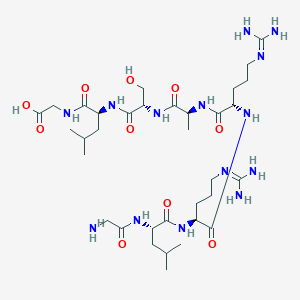
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)
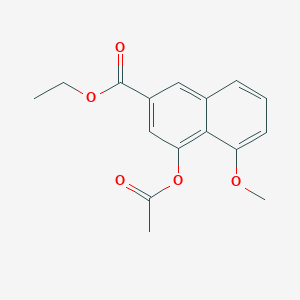
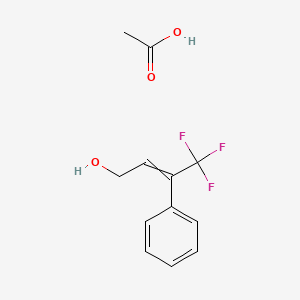
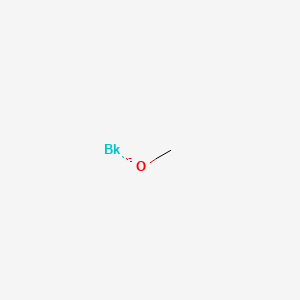
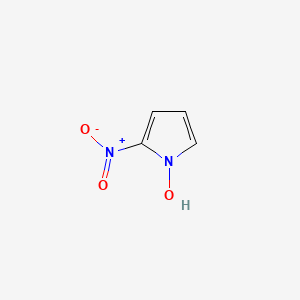

![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
